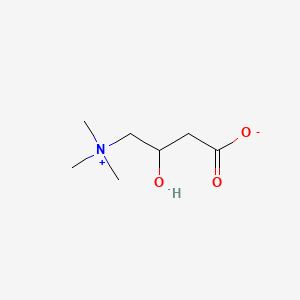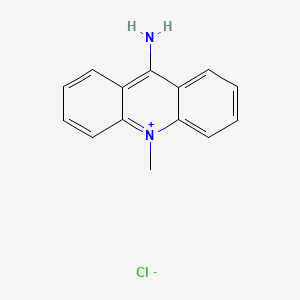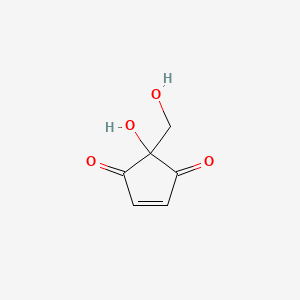
2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione is a natural product found in Streptomyces cattleya with data available.
Aplicaciones Científicas De Investigación
Applications in Anticancer and Antiviral Evaluation
2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione and its derivatives have been investigated for their potential in medicinal chemistry, particularly as anticancer and antiviral agents. Squaric acid derivatives, including those related to 2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione, have been synthesized and evaluated for antitumor and antiviral screening. These compounds offer promising bioisosteric replacements for various functional groups, contributing significantly to the development of new therapeutic agents (Lu, Lu, & Honek, 2017).
Chemoenzymatic Synthesis
Research has been conducted on the chemoenzymatic synthesis of enantiomers of related compounds, starting from cyclohexane-1,3-dione. These processes have shown significant pharmaceutical interest, with the successful conversion of cyclohexane-1,3-dione into various enantiomeric compounds with high enantiomeric excesses (Demir & Senocak, 2004).
Synthesis of Chiral Hydroxylated Compounds
The synthesis of chiral hydroxylated cyclopentanones and cyclopentanes from commercially available cyclopentane-1,2-dione derivatives has been explored. These methods have enabled the production of compounds with potential pharmaceutical applications, particularly due to their distinct chiral properties (Niidu et al., 2006).
Potential in Polymer and Fuel Synthesis
Cyclopentane-1,3-diol, a compound closely related to 2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione, has gained attention as a building block for polymers and fuels. Its synthesis from related compounds has been systematically investigated, showing promise in the production of more sustainable and efficient materials (van Slagmaat et al., 2021).
Electropolymerization for Sensor Construction
The electrooxidation of phenolic cyclopentenedione-nostotrebin 6, a compound similar to 2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione, has been used to form nonconducting films with permselective properties. This application is particularly relevant in the construction of sensors, such as dopamine microelectrode sensors (Hrbáč et al., 2014).
Asymmetric Synthesis of Oxindoles
The asymmetric synthesis of cyclopentane-substituted oxindoles via organocatalytic desymmetrization of cyclopent-4-ene-1,3-diones has been developed. This process efficiently produces compounds with multiple stereocenters, which are significant in pharmaceutical chemistry (Zhi et al., 2017).
Propiedades
Número CAS |
66655-93-4 |
|---|---|
Nombre del producto |
2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione |
Fórmula molecular |
C6H6O4 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
2-hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C6H6O4/c7-3-6(10)4(8)1-2-5(6)9/h1-2,7,10H,3H2 |
Clave InChI |
ASRUSYCVDJKOBU-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(C1=O)(CO)O |
SMILES canónico |
C1=CC(=O)C(C1=O)(CO)O |
Otros números CAS |
66655-93-4 |
Sinónimos |
2-hydroxy-2-hydroxymethylcyclopent-4-ene-1,3-dione G 2201C G-2201-C G2201 C G2201-C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



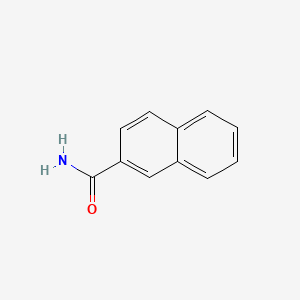
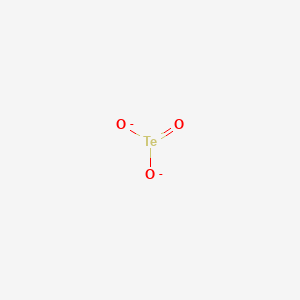
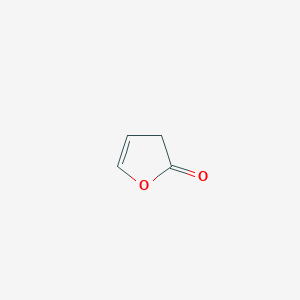
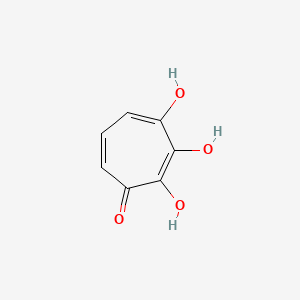
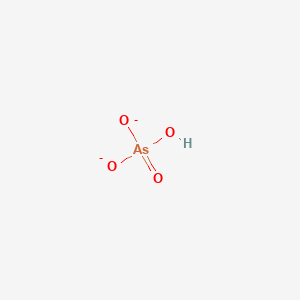
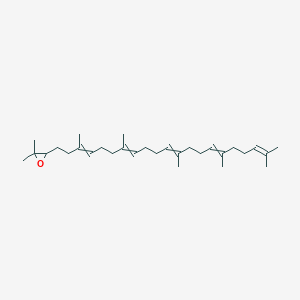

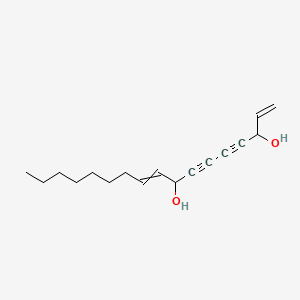
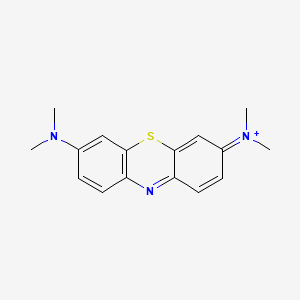
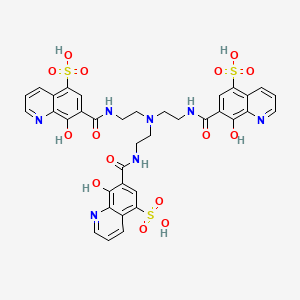
![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)
